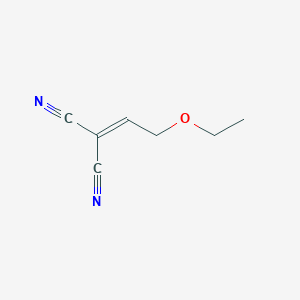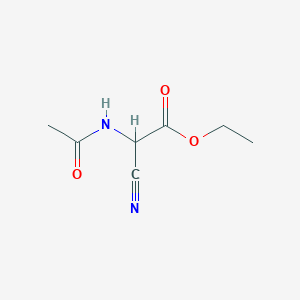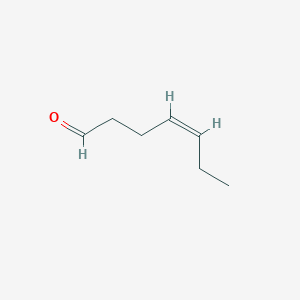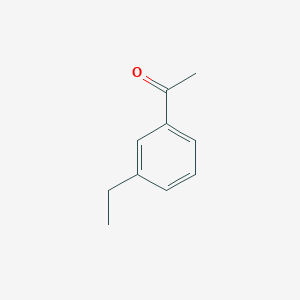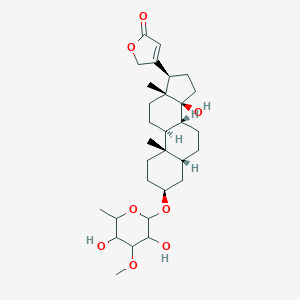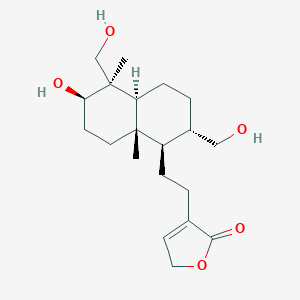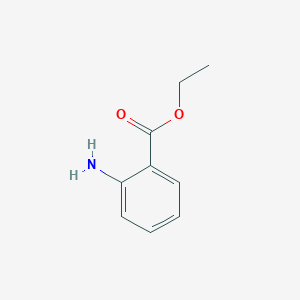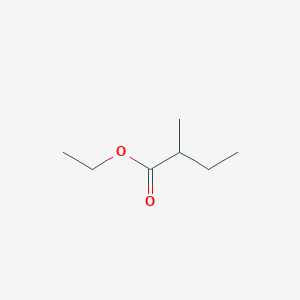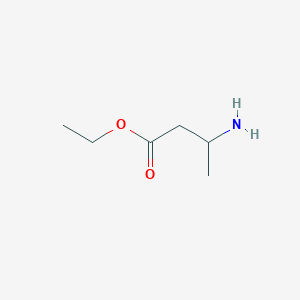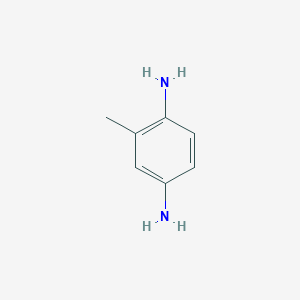
二苯基硅二醇
描述
Diphenylsilanediol is a significant organosilicon compound with the chemical formula ( \text{C}{12}\text{H}{12}\text{O}_{2}\text{Si} ). It is a silanol, characterized by the presence of two hydroxyl groups attached to a silicon atom, which is also bonded to two phenyl groups. This compound forms tetrahedral molecules that create hydrogen-bonded columns in the solid state . Diphenylsilanediol is known for its stability under normal conditions and its ability to act as an anticonvulsant, similar to phenytoin .
科学研究应用
Diphenylsilanediol has diverse applications across various fields:
作用机制
Target of Action
Diphenylsilanediol is a silanol, a class of compounds characterized by two hydroxy groups attached to a silicon atom . It has been found to act as an anticonvulsant , similar to phenytoin . This suggests that its primary targets could be voltage-gated sodium channels in neurons, which are the primary targets of phenytoin.
Mode of Action
The mode of action of Diphenylsilanediol is not well-documented. Given its similarity to phenytoin, it may work by stabilizing the inactive state of sodium channels, thereby reducing the ability of neurons to rapidly fire. This would decrease seizure activity, similar to the action of phenytoin
Biochemical Pathways
The specific biochemical pathways affected by Diphenylsilanediol are not clearly stated in the available literature. As an anticonvulsant, it may influence the neuronal signaling pathways by modulating the activity of sodium channels. This could potentially affect the propagation of action potentials in neurons, thereby influencing the overall excitability of the nervous system .
Result of Action
The primary known result of Diphenylsilanediol’s action is its potential anticonvulsant effect . This implies that it could help reduce the frequency and severity of seizures, similar to other anticonvulsant drugs like phenytoin.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Diphenylsilanediol is not clearly documented in the available literature. Factors such as pH, temperature, and the presence of other compounds could potentially affect its stability and activity. For instance, it has been noted that the presence of basic impurities can accelerate the condensation of the silanol groups .
生化分析
Biochemical Properties
Diphenylsilanediol is known for its electrophilic properties, allowing it to undergo condensation reactions with various compounds such as acyl chlorides, ketones, and esters
Cellular Effects
It has been suggested that Diphenylsilanediol can act as an anticonvulsant, similar to phenytoin . This suggests that it may have effects on neuronal cells and could potentially influence cell signaling pathways related to neuronal activity.
Temporal Effects in Laboratory Settings
Diphenylsilanediol is stable under normal conditions, but the presence of basic impurities can accelerate the condensation of the silanol groups . This suggests that its effects could change over time in laboratory settings, particularly in the presence of basic compounds.
准备方法
Diphenylsilanediol can be synthesized through the hydrolysis of diphenyldichlorosilane. The reaction involves replacing the chlorine atoms on silicon with hydroxyl groups. Here are some common methods:
Hydrolysis with Water: This direct method involves reacting diphenyldichlorosilane with water.
Mild Base Hydrolysis: Using mild bases like sodium bicarbonate or potassium bicarbonate along with water can help neutralize the hydrochloric acid produced during the reaction and improve the yield of diphenylsilanediol.
Industrial production methods typically involve controlled hydrolysis in the presence of an acid catalyst and an organic solvent, followed by heating and refluxing .
化学反应分析
Diphenylsilanediol undergoes various chemical reactions, including:
Condensation: The silanol groups can condense to form siloxane bonds, leading to the formation of cyclic or linear polymers.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s stability can be affected by the presence of strong oxidizing or reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include mild bases for hydrolysis and organic solvents for facilitating reactions. Major products formed include siloxane polymers and modified organosilicon compounds .
相似化合物的比较
Diphenylsilanediol can be compared with other silanediols and organosilicon compounds:
Dimethylsilanediol: Unlike diphenylsilanediol, dimethylsilanediol is not commercially available and is more sensitive to catalytic effects of acids or bases.
Triphenylsilanol: This compound has three phenyl groups attached to silicon and one hydroxyl group, making it structurally different and affecting its reactivity and applications.
Diphenylsilanediol’s unique structure, with two phenyl groups and two hydroxyl groups, provides it with distinct properties that make it valuable in various scientific and industrial applications .
属性
IUPAC Name |
dihydroxy(diphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2Si/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLFKUHHDPMQFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29226-39-9, 186972-90-7 | |
| Record name | Diphenylsilanediol homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29226-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poly[oxy(diphenylsilylene)], α-hydro-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=186972-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3061340 | |
| Record name | Diphenylsilanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Aldrich MSDS] | |
| Record name | Diphenylsilanediol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9566 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
947-42-2 | |
| Record name | Diphenylsilanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=947-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenylsilanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000947422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenylsilanediol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12561 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silanediol, 1,1-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diphenylsilanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenylsilanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.207 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHENYLSILANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36X37P8NBB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of diphenylsilanediol?
A: Diphenylsilanediol has the molecular formula (C6H5)2Si(OH)2 and a molecular weight of 216.32 g/mol. []
Q2: What spectroscopic techniques are commonly employed to characterize diphenylsilanediol?
A: Researchers frequently utilize infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (including 1H, 13C, and 29Si NMR), and mass spectrometry (MS) to characterize diphenylsilanediol and its derivatives. [, , , ]
Q3: Are there any unique spectroscopic features of diphenylsilanediol?
A: Yes, the presence of the Si-O-H group in diphenylsilanediol results in characteristic IR absorptions, particularly for the Si-OH stretching and bending modes. []
Q4: How does diphenylsilanediol impact the properties of epoxy resins when used as a modifier?
A: Studies demonstrate that incorporating diphenylsilanediol into epoxy resins can enhance their hygrothermal resistance, leading to lower water absorption rates and improved dielectric properties. This improvement is attributed to diphenylsilanediol's ability to slow down crack generation and growth within the material during hygrothermal aging. []
Q5: How does the addition of diphenylsilanediol affect the thermal stability of polymers like polycarbonate and poly[methyl(trifluoropropyl)siloxane]?
A: Research indicates that incorporating diphenylsilanediol can enhance the thermal stability of these polymers. In polycarbonate/potassium-4-(phenylsulfonyl)benzenesulfonate systems, diphenylsilanediol contributed to a denser and more cohesive char structure, improving flame retardancy. [] In poly[methyl(trifluoropropyl)siloxane], the introduction of diphenylsilanediol units increased the temperature for 5% mass loss, indicating enhanced thermal stability. []
Q6: Can diphenylsilanediol be used to create transparent materials for optical applications?
A: Yes, diphenylsilanediol has been successfully incorporated into methacrylate-based polymers to create transparent materials for optoelectronic applications. These materials demonstrate excellent transparency, thermal stability, and improved resistance to discoloration, making them suitable for use in demanding optical environments. [, ]
Q7: What is the role of diphenylsilanediol in the synthesis of polytitanosiloxanes?
A: Diphenylsilanediol serves as a reactant alongside tetrabutoxytitanium in the synthesis of polytitanosiloxanes. This reaction yields oligomers composed of various molecular weights, with some being oligo-polytitanosiloxanes and others being diphenylsilanediol oligomers. []
Q8: Can diphenylsilanediol be used to prepare cyclic siloxane compounds?
A: Yes, diphenylsilanediol is a key starting material for the synthesis of octaphenylcyclotetrasiloxane. In this process, diphenylsilanediol reacts with methanol in the presence of an alkaline catalyst to produce the desired cyclic siloxane. []
Q9: Have computational methods been used to study the condensation reactions of diphenylsilanediol?
A: Yes, first-principles calculations have been employed to investigate the mechanism of the sol-gel reaction involving diphenylsilanediol and 3-methacryloxypropyltrimethoxysilane. These calculations provide insights into reaction pathways, rates, and the formation of nanosized products during the sol-gel process. []
Q10: How does the structure of diphenylsilanediol contribute to its observed properties?
A10: The presence of two phenyl groups and two hydroxyl groups on the central silicon atom in diphenylsilanediol dictates its reactivity and physical properties. The hydroxyl groups can undergo condensation reactions to form Si-O-Si linkages, leading to the formation of oligomers and polymers. The phenyl groups contribute to the material's hydrophobicity and influence its interaction with other molecules.
Q11: Are there any known toxicological concerns associated with diphenylsilanediol?
A: While diphenylsilanediol itself hasn't been extensively studied for its toxicological profile, a related compound, diphenylsilandiol, was found to have toxic side effects in dogs, particularly affecting the liver and pancreas. [, ] These findings underscore the need for careful evaluation of potential toxicity when considering diphenylsilanediol and its derivatives for specific applications, particularly those involving biological systems.
Q12: What analytical techniques are used to analyze diphenylsilanediol oligomers?
A: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is a powerful technique for analyzing diphenylsilanediol oligomers. This method allows for the separation and identification of different oligomeric species based on their molecular weight and fragmentation patterns. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


